Lower Lipophilicity of Meta-Methoxy Isomer
The 3-methoxyphenyl substitution pattern yields a significantly lower calculated octanol-water partition coefficient (XLogP3 = 1.3) compared to the 4-methoxyphenyl isomer (LogP = 2.1009) [1]. This 0.8 log unit difference corresponds to an approximately 6.3-fold lower lipophilicity, which directly translates to improved aqueous solubility and reduced non-specific binding in biological assay conditions [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (5-(3-methoxyphenyl)cyclohexane-1,3-dione, anhydrous form) |
| Comparator Or Baseline | LogP = 2.1009 (5-(4-methoxyphenyl)cyclohexane-1,3-dione, CAS 1774-12-5) |
| Quantified Difference | ΔLogP = -0.8 (target is ~6.3× less lipophilic) |
| Conditions | Computed partition coefficient (XLogP3 for target, measured/calculated LogP for comparator) |
Why This Matters
Lower lipophilicity reduces compound loss to plasticware and improves aqueous solubility, critical for achieving accurate concentration-response curves in in vitro pharmacology assays.
- [1] PubChem. Compound Summary for CID 4962136: 5-(3-Methoxyphenyl)cyclohexane-1,3-dione. National Center for Biotechnology Information. 2025. View Source
- [2] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. 2012. View Source
